
5-Imino-1,4a-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-1,4a-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes an imino group and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1,4a-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the catalytic annulation of α, β-unsaturated N-arylamides. This method utilizes electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization reactions to form the desired compound . Another method involves the sequential reaction of N-Ts-o-aminobenzyl alcohols with 5-substituted Meldrum’s acid derivatives under mild basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Imino-1,4a-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Selective reduction of quinolin-2-ones to afford 3,4-dihydroquinolin-2-ones under mild conditions.
Substitution: The compound can participate in substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Imino-1,4a-dihydroquinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Imino-1,4a-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2-one: A closely related compound with similar structural features but lacking the imino group.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, exhibiting different chemical properties and biological activities.
2,5-Di(het)arylpyridines: Compounds with a pyridine core, used in various applications including as ligands in metal complexes.
Uniqueness
5-Imino-1,4a-dihydroquinolin-2-one is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to other quinolinone derivatives. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-imino-1,4a-dihydroquinolin-2-one |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-6,10H,(H,11,12) |
InChI Key |
PVFRSPFKZVEZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C2C=CC(=O)NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


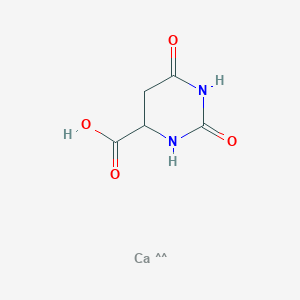
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
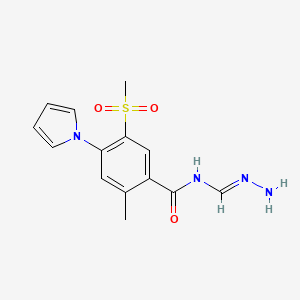
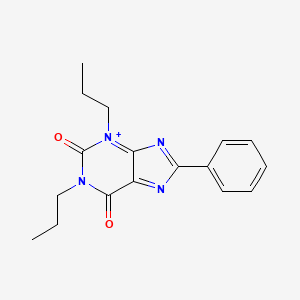
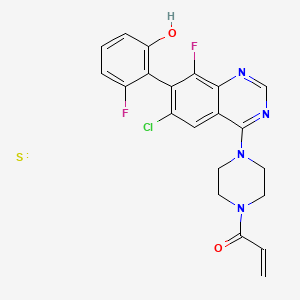
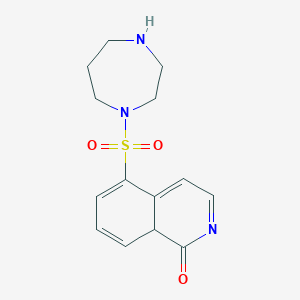
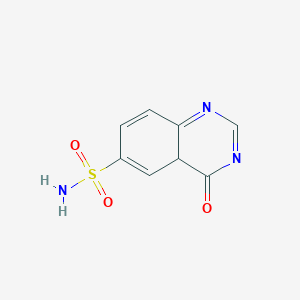
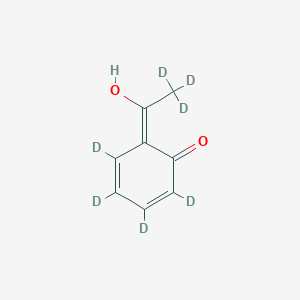

![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)
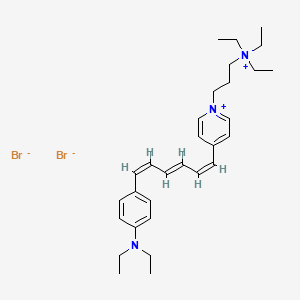


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
